X-34
Description
Structural Characterization of this compound as a Congo Red Derivative
This compound represents a sophisticated molecular engineering achievement, derived from the classical amyloid-binding dye Congo red through strategic structural modifications that dramatically enhance its fluorescent properties and tissue penetration capabilities. The fundamental molecular architecture of this compound maintains the essential amyloid-binding characteristics of its parent compound while incorporating specific structural alterations that confer superior performance characteristics for neuropathological applications.
The most significant structural modification distinguishing this compound from Congo red involves the replacement of azo groups (nitrogen-to-nitrogen double bonds) with carbon-to-carbon double bonds, a change that fundamentally alters the compound's photophysical properties. This structural modification eliminates the potential for azo bond photoisomerization that can compromise fluorescent stability in Congo red, while simultaneously enhancing the overall fluorescent quantum yield of the molecule. The resulting compound exhibits remarkably stable fluorescent properties under standard microscopic examination conditions, enabling prolonged observation and detailed analysis of stained specimens without significant photobleaching concerns.
Additionally, this compound incorporates salicylic acid groups in place of the naphthalenesulfonic acid moieties present in Congo red, a substitution that significantly enhances the compound's lipophilic characteristics. This structural feature facilitates improved membrane permeability and tissue penetration, enabling more effective staining of intracellular amyloid deposits and enhancing the overall sensitivity of amyloid detection protocols. The salicylic acid groups also contribute to the compound's enhanced binding affinity for beta-pleated sheet structures, the characteristic secondary protein conformation found in pathological amyloid deposits.
Table 1: Structural Comparison of this compound and Congo Red
| Property | This compound | Congo Red |
|---|---|---|
| Molecular Formula | C₂₄H₁₈O₆ | C₃₂H₂₂N₆Na₂O₆S₂ |
| Molecular Weight | 404.41 g/mol | 696.66 g/mol |
| Connecting Groups | Carbon-to-carbon double bonds | Azo groups (N=N) |
| Acid Groups | Salicylic acids | Naphthalenesulfonic acids |
| Fluorescent Properties | Highly fluorescent | Weakly fluorescent |
| Lipophilicity | Enhanced | Limited |
| Membrane Permeability | High | Low |
The spectroscopic properties of this compound demonstrate the success of these structural modifications in creating a superior fluorescent probe for amyloid detection. Nuclear magnetic resonance spectroscopy analysis reveals characteristic chemical shifts that confirm the successful incorporation of the modified functional groups, while mass spectrometry confirms the expected molecular weight of 402 for the parent ion. The fluorescence spectroscopy data demonstrates a broad excitation maximum at 367 nanometers and a broad emission maximum at 497 nanometers in aqueous solution at physiological pH, representing a substantial enhancement in fluorescent intensity compared to Congo red.
Discovery and Development Timeline in Neuropathological Research
The development of this compound emerged from the recognition of significant limitations in existing amyloid detection methodologies and the urgent need for improved diagnostic tools in neuropathological research. The historical context of this compound development is deeply intertwined with the evolution of amyloid research and the growing understanding of protein misfolding diseases, particularly Alzheimer's disease, where amyloid pathology represents a fundamental pathological hallmark requiring accurate detection and characterization.
The conceptual foundation for this compound development arose from extensive research into Congo red derivatives aimed at overcoming the inherent limitations of traditional amyloid staining methods. Congo red, while historically significant as the first direct textile dye and subsequently as an amyloid-binding compound, presented several challenges in neuropathological applications, including limited fluorescent properties, poor tissue penetration, and suboptimal binding characteristics for certain types of amyloid deposits. These limitations motivated researchers to explore structural modifications that could preserve the essential amyloid-binding properties while enhancing fluorescent characteristics and improving overall performance in tissue-based applications.
The systematic development of this compound involved comprehensive structure-activity relationship studies designed to optimize the balance between amyloid-binding affinity, fluorescent intensity, and tissue compatibility. Early investigations focused on understanding the molecular basis of Congo red binding to amyloid structures, particularly the role of aromatic interactions and hydrogen bonding in stabilizing dye-amyloid complexes. These fundamental studies provided the theoretical framework for rational design approaches aimed at enhancing specific aspects of dye performance while maintaining essential binding characteristics.
Table 2: Key Milestones in this compound Development and Characterization
| Year | Development Milestone | Significance |
|---|---|---|
| 1997 | Initial exploration of this compound as tissue stain | First recognition of potential for amyloid detection |
| 2000 | Comprehensive characterization study | Detailed analysis of staining properties and comparison to traditional methods |
| 2006 | Established protocol development | Standardized procedures for histochemical applications |
| 2007 | Application in transgenic models | Demonstration of utility in animal models of amyloid pathology |
The experimental validation of this compound involved extensive comparative studies with established amyloid detection methods, including traditional Congo red staining, thioflavin-S fluorescence, and immunohistochemical approaches using amyloid-specific antibodies. These comparative analyses demonstrated that this compound provides superior visualization of various amyloid structures, including neuritic plaques, diffuse plaques, neurofibrillary tangles, neuropil threads, and cerebrovascular amyloid deposits characteristic of Alzheimer's disease pathology. The compound demonstrated excellent correlation with immunohistochemical markers, providing independent validation of its specificity for pathological amyloid structures.
Furthermore, the development timeline of this compound reflects the broader evolution of fluorescence-based detection methods in neuropathology and the increasing recognition of the importance of high-resolution imaging techniques in understanding disease mechanisms. The compound's introduction coincided with advances in fluorescence microscopy technology, enabling researchers to exploit its enhanced fluorescent properties for detailed morphological analysis of amyloid deposits and their relationship to surrounding cellular structures. This technological synergy has contributed significantly to our current understanding of amyloid pathology progression and the spatial organization of pathological protein deposits in neurodegenerative diseases.
Properties
CAS No. |
1637667-18-5 |
|---|---|
Molecular Formula |
C24H16Na2O6 |
Molecular Weight |
446.3655 |
IUPAC Name |
Disodium 2-carboxy-4-[(E)-2-[4-[(E)-2-(3-carboxy-4-oxidophenyl)ethenyl]phenyl]ethenyl]phenolate |
InChI |
InChI=1S/C24H18O6.2Na/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30;;/h1-14,25-26H,(H,27,28)(H,29,30);;/q;2*+1/p-2/b7-5+,8-6+;; |
InChI Key |
OIRVPTCFABGCQX-ZHINHYBUSA-L |
SMILES |
[O-]C1=CC=C(/C=C/C2=CC=C(/C=C/C3=CC=C([O-])C(C(O)=O)=C3)C=C2)C=C1C(O)=O.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
X-34, X 34, X34 |
Origin of Product |
United States |
Scientific Research Applications
Histological Applications
Overview
X-34 is utilized for histochemical staining procedures to detect abnormal protein aggregates associated with neurodegenerative disorders. Its high affinity for amyloid-beta peptide and hyperphosphorylated tau allows for effective visualization of amyloid plaques and neurofibrillary tangles in postmortem brain tissues.
Key Features
- Fluorescence : this compound emits strong fluorescence, enabling detailed imaging of amyloid structures.
- Specificity : It specifically binds to beta-sheet structures, which are characteristic of amyloid deposits.
Case Study: Alzheimer's Disease Diagnosis
A study demonstrated the effectiveness of this compound in identifying amyloid plaques in brain tissues from Alzheimer's patients. The compound was able to highlight various forms of amyloid deposits, including compact cored and diffuse plaques, enhancing diagnostic accuracy in postmortem examinations .
In Vivo Imaging Applications
Overview
this compound derivatives have been explored for in vivo imaging techniques, particularly two-photon microscopy. This application is crucial for studying live animal models of Alzheimer's disease.
Key Findings
- Methoxy-X04 , a derivative of this compound, has shown promise as a contrast agent for in vivo imaging, allowing researchers to monitor amyloid plaque development over time in transgenic mouse models .
| Application Type | Compound Used | Imaging Technique | Findings |
|---|---|---|---|
| In Vivo Imaging | Methoxy-X04 | Two-photon microscopy | Effective for monitoring plaques |
| Histological Staining | This compound | Fluorescent microscopy | High specificity for amyloid structures |
Research on Protein Aggregation
Overview
this compound has been instrumental in research focusing on the aggregation of proteins associated with various diseases beyond Alzheimer's, including Huntington's and Parkinson's diseases.
Applications
- Detection of Tau Aggregates : Studies have utilized this compound to visualize tau protein aggregates, contributing to a deeper understanding of tauopathies.
- Evaluation of Therapeutic Agents : Researchers have employed this compound to assess the efficacy of potential therapeutic compounds aimed at reducing amyloid aggregation in vitro and in vivo .
Comparison with Similar Compounds
Table 1: Congo Red Derivatives Comparison
| Compound | Fluorescence | In Vivo Use | NFT Specificity | Aβ Polymorphism Detection |
|---|---|---|---|---|
| Congo Red | Low | No | Moderate | Limited |
| Chrysamine G | Moderate | No | Low | Moderate |
| Methoxy-X-04 | High | Yes | Moderate | Limited |
| This compound | High | No | High | Broad |
Comparison with Thioflavin-Based Dyes
Thioflavin T (ThT) and Thio-S are gold-standard amyloid dyes but lack this compound’s versatility:
- Thioflavin-S : Requires UV microscopy and shows lower sensitivity for diffuse plaques. This compound achieves 1:1 correspondence with anti-Aβ antibodies, whereas Thio-S misses early-stage aggregates .
- Thioflavin T (ThT) : Fails to detect certain α-synuclein polymorphs (e.g., iso1 and iso3), while this compound provides a polymorphism-independent readout of total amyloid load .
- Affinity : this compound binds tau and Aβ fibrils with higher affinity (Kd ~12.1 μM for Aβ42) than ThT, which exhibits weaker interactions (Kd >50 μM) .
Table 2: Staining Performance
| Dye | Diffuse Plaques | NFTs | α-Synuclein Polymorphs | Required Microscopy |
|---|---|---|---|---|
| Thio-S | Moderate | Low | No | UV |
| ThT | Low | No | Partial | UV |
| This compound | High | High | All | Fluorescent |
Comparison with Other Amyloid-Binding Ligands
Cyano-PiB and Thiophene-Based Ligands
- 6-CN-PiB : Labels fibrillar plaques but is less sensitive to diffuse aggregates. Formic acid pretreatment abolishes its binding, unlike this compound, which retains efficacy post-treatment .
- HS-276/LL-1 (Thiophene ligands) : Detect a wider range of Aβ conformers when combined, but require spectral separation for analysis. This compound alone matches their combined plaque coverage in familial AD models .
Bis-Styrylbenzenes
- FSB/K114: Penetrate the blood-brain barrier (BBB) but lack this compound’s dual therapeutic and diagnostic utility .
Table 3: Therapeutic and Diagnostic Utility
| Compound | BBB Penetration | Lowers Aβ42 | Histological Use |
|---|---|---|---|
| FSB | Yes | No | Limited |
| K114 | Yes | No | Moderate |
| This compound | No | Yes | High |
Comparison with Gamma-Secretase Modulators (GSMs)
This compound lowers Aβ42 levels (EC50 = 13.7 μM) while sparing total Aβ, unlike non-selective GSMs like DAPH, which increase Aβ42 .
Key Research Findings
- Sensitivity : this compound detects 98% of anti-TAU-positive NFTs and 100% of anti-Aβ-positive plaques, outperforming Thio-S (70–80% sensitivity) .
- Kinetics : this compound monitors aggregation kinetics with sigmoidal traces comparable to ThT but with shorter lag phases, indicating earlier detection .
- Statistical Considerations: Linear regression models using this compound data require validation for normality, as non-normal distributions (e.g., MMSE scores) may skew results .
Preparation Methods
Reagent Preparation and Stoichiometry
-
5-formylsalicylic acid (2.2 equivalents) and p-xylylenediphosphonic acid tetraethyl ester (1 equivalent) are dissolved in dry dimethylformamide (DMF).
-
Potassium tert-butoxide (10 equivalents) is added as a base to facilitate the elimination reaction.
Reaction Optimization
Purification and Crystallization
-
The organic layer is concentrated using rotary evaporation.
-
Recrystallization is performed by adding hexane, yielding pure this compound as a crystalline solid.
Structural Verification and Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum (500 MHz, d6-DMSO) confirms the structure with the following shifts:
| Proton Position | Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| H2 | 7.99 | Doublet (J = 2.3 Hz) |
| H6 | 7.83 | Doublet of doublets (J = 2.3, 8.7 Hz) |
| HX | 7.59 | Singlet |
| HA | 7.27 | Doublet (J = 16.3 Hz) |
| HB | 7.14 | Doublet (J = 16.3 Hz) |
| H5 | 7.00 | Doublet (J = 8.7 Hz) |
Mass Spectrometry and High-Performance Liquid Chromatography (HPLC)
-
Mass spectrometry reveals a parent ion at m/z 402 , consistent with the molecular formula C24H18O6.
-
Reverse-phase HPLC (C4 column, 20–50% acetonitrile gradient) confirms >95% purity .
Fluorescence Properties and Spectral Characterization
This compound exhibits strong fluorescence due to its conjugated structure. Key spectral data include:
| Parameter | Value |
|---|---|
| Excitation maximum | 367 nm (pH 7.0) |
| Emission maximum | 497 nm (pH 7.0) |
| Stokes shift | 130 nm |
These properties make this compound ideal for imaging amyloid plaques in neurological tissues.
Comparative Analysis of Alternative Synthetic Approaches
While the Horner–Emmons method is the gold standard, derivative synthesis strategies provide insights into functional group modifications:
WK-X-34 Derivative Synthesis (PID Series)
Log P and Cytotoxicity Data
| Compound | log P | IC50 (SW620) (μM) | IC50 (SW620/AD300) (μM) |
|---|---|---|---|
| WK-X-34 | 5.85 | 0.0636 | 0.2293 |
| Verapamil | 3.79 | 0.1424 | 1.041 |
| PID-1 | 5.77 | 0.1364 | 1.009 |
These derivatives show enhanced P-glycoprotein inhibition compared to verapamil.
Challenges in Scale-Up and Industrial Production
Solvent and Temperature Sensitivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
